(1-(3,5-difluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
1,3,4-Thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . This moiety exhibits a wide range of biological activities such as anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized using various methods. For instance, they can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S- moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
1,3,4-Thiadiazoles are weak bases due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases .Scientific Research Applications
Synthesis and Structural Analysis
The research by Huang et al. (2021) focuses on the synthesis and crystal structure of compounds with boric acid ester intermediates and benzene rings, specifically involving substitution reactions and analyses using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods are crucial for confirming the structures of complex organic compounds and understanding their physicochemical properties through density functional theory (DFT) studies. This approach could be relevant for studying similar compounds, offering insights into their stability, molecular structures, and potential reactivity patterns (P.-Y. Huang et al., 2021).
Anticonvulsant and Neuroprotective Applications
Malik and Khan (2014) synthesized a series of novel compounds with potential anticonvulsant activities evaluated by maximal electroshock (MES) tests. The research highlights the importance of molecular modifications to enhance biological activity, indicating a pathway for developing new therapeutic agents based on the modification of similar compounds. Such studies demonstrate the potential for specific organic compounds to be used in the development of treatments for neurological disorders (S. Malik, S. Khan, 2014).
Molecular Electrostatic Potential and Reactivity
The study by Huang et al. also explores the molecular electrostatic potential and frontier molecular orbitals using DFT, which sheds light on the electronic properties and reactivity of complex organic molecules. Understanding these properties is essential for the design of molecules with specific functions, whether they be for catalysis, material science, or pharmaceutical applications (P.-Y. Huang et al., 2021).
Design and Synthesis for Specific Targets
Research into the design and synthesis of compounds as sodium channel blockers and anticonvulsant agents, as explored by Malik and Khan, underscores the significance of targeted molecule design in creating effective therapeutic agents. This approach is particularly relevant for compounds with specific functionalities or structural frameworks, suggesting a methodology for developing new drugs or chemical tools based on a detailed understanding of their molecular structure and activity (S. Malik, S. Khan, 2014).
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been associated with a wide range of therapeutic activities . These activities suggest that the compound may interact with various cellular targets, potentially disrupting processes related to DNA replication .
Mode of Action
It is suggested that the bioactive properties of thiadiazole derivatives are generally connected with their ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the potential anticancer and antimicrobial activities of 1,3,4-thiadiazole derivatives , it can be inferred that the compound may interfere with pathways related to cell proliferation and survival.
Pharmacokinetics
The pharmacokinetic properties of similar 1,3,4-thiadiazole derivatives have been studied
Result of Action
Given the potential anticancer and antimicrobial activities of 1,3,4-thiadiazole derivatives , it can be inferred that the compound may induce cell death or inhibit cell proliferation in certain types of cells.
Future Directions
Properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S/c20-14-9-13(10-15(21)11-14)12-24-16-5-1-2-6-17(16)28(26,27)18(22-24)19(25)23-7-3-4-8-23/h1-2,5-6,9-11H,3-4,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBGNXCWGSTIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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